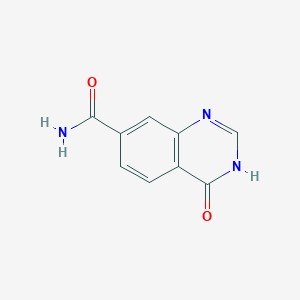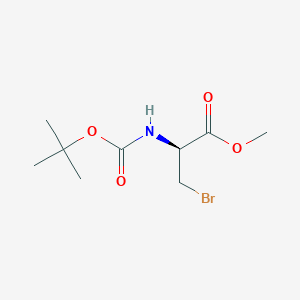
3-Bromo-N-Boc-D-alanine methyl ester
Übersicht
Beschreibung
“3-Bromo-N-Boc-D-alanine methyl ester” is a compound that has gained significant attention in the scientific community. It’s a derivative of D-alanine, where the amino group is protected by a Boc (tert-butyloxycarbonyl) group, and the carboxyl group is esterified with a methyl group .
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H16BrNO4. The structure includes a bromine atom on the third carbon of the alanine backbone, a Boc protecting group on the amino group, and a methyl ester group on the carboxyl group .
Chemical Reactions Analysis
The Boc group in “this compound” can be removed under acidic conditions . A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol has been reported .
Physical and Chemical Properties Analysis
The compound is a solid at room temperature . The molecular weight is 282.13 g/mol. More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved resources.
Wissenschaftliche Forschungsanwendungen
1. Bromide Binding and Schiff Base Complex Formation
3-Bromo-N-Boc-D-alanine methyl ester, through its derivatives such as Boc-3-bromoalanine, is utilized in understanding the mechanism of bromide binding in vanadate-dependent bromoperoxidases. The compound aids in structural characterizations and modeling interactions within these enzymes, providing insights into the enzymatic process and the spatial arrangements of bromine and vanadium atoms. This knowledge can be instrumental in designing and understanding the behavior of similar enzymatic systems and their applications in biochemistry (Kraehmer & Rehder, 2012).
2. Synthesis and Crystal Structure Analysis
The compound is also essential in the synthesis and structural analysis of complex organic molecules. For instance, it has been used in the synthesis of specific amino acid derivatives, leading to a deeper understanding of molecular interactions through crystallography. This includes elucidating the structure and interactions of molecules like 3-[(4-bromo-1-methyl-1H-pyrrol-2-yl)carbonyl]amino]propanoic acid, showcasing its role in forming extended molecular structures through hydrogen bonding. Such insights are valuable for the development of new materials and molecules with tailored properties (Zeng et al., 2005).
3. Scaffold for Combinatorial Chemistry
This compound plays a role in creating scaffolds for combinatorial chemistry, contributing to the creation of diverse chemical libraries. For instance, it is involved in the preparation of hexahydro-2-oxo-1,4-diazocin-6-carboxylic acid, a compound that serves as a rigid, crown-shaped scaffold. Such scaffolds are crucial in the discovery and development of new drugs and materials, highlighting the compound's importance in innovative chemical synthesis (Penning & Christoffers, 2012).
Safety and Hazards
Biochemische Analyse
Biochemical Properties
3-Bromo-N-Boc-D-alanine methyl ester plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is used in peptide synthesis, where it acts as a building block for more complex molecules . The compound’s interaction with enzymes such as proteases and esterases is crucial for its incorporation into peptides and other biomolecules. These interactions typically involve the cleavage of the ester bond, releasing the active amino acid derivative.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can affect the activity of signaling molecules and transcription factors, leading to changes in gene expression patterns. Additionally, it can alter metabolic pathways by interacting with key enzymes involved in cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound may inhibit proteases by forming a stable complex with the enzyme, preventing it from catalyzing its substrate. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under standard laboratory conditions, but prolonged exposure to light or heat can lead to degradation. Long-term studies have shown that the compound can have lasting effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, the compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into larger biomolecules. For example, the compound can be metabolized by esterases, leading to the release of the active amino acid derivative. This process can affect metabolic flux and the levels of various metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may be localized to the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular processes .
Eigenschaften
IUPAC Name |
methyl (2S)-3-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BrNO4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,5H2,1-4H3,(H,11,13)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLDPRMMKCMNMD-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CBr)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CBr)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



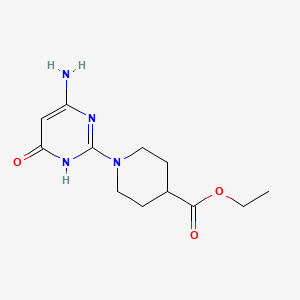
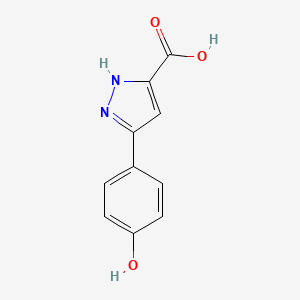
![4-Methyl-6-phenyl-1,6-dihydropyrazolo[3,4-c]pyrazol-3-amine](/img/structure/B1437699.png)
![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-N-methyl-1H-pyrazole-3,5-diamine](/img/structure/B1437701.png)
![2-[(3,4-dimethylphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B1437702.png)

![Benzenesulfonic acid, 3-[[8-(acetylamino)-2-hydroxy-1-naphthalenyl]azo]-5-chloro-2-hydroxy-, monosodium salt](/img/structure/B1437707.png)
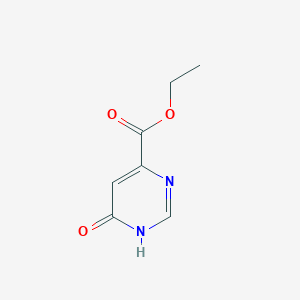
![N-(4-Hydroxy-6-methyl-2-pyrimidinyl)-N'-[3-(trifluoromethyl)phenyl]guanidine](/img/structure/B1437709.png)

![Methyl (2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B1437712.png)
